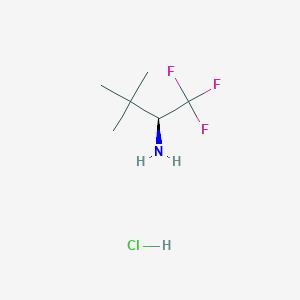

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride

Descripción

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride is a chiral amine salt characterized by a trifluoromethyl group at the first carbon and two methyl groups at the second carbon of a propylamine backbone. The stereochemistry (S-configuration) and fluorinated substituents confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGSFTNYUNYRLZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336105-51-2 | |

| Record name | 2-Butanamine, 1,1,1-trifluoro-3,3-dimethyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336105-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reductive Amination of Trifluoromethyl Ketones

A widely employed strategy involves the reductive amination of 2,2-dimethyl-3-trifluoromethylpropanal. This method utilizes ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Procedure :

- Ketone Synthesis : 2,2-Dimethyl-3-trifluoromethylpropanal is prepared via nucleophilic trifluoromethylation of pinacolone (3,3-dimethyl-2-butanone) using Ruppert-Prakash reagent (TMSCF₃).

- Reductive Amination : The aldehyde is treated with ammonium acetate and NaBH₃CN in methanol at 0–25°C for 12–24 hours.

- Salt Formation : The free amine is precipitated as the hydrochloride salt using HCl gas in diethyl ether.

Example Data :

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Trifluoromethylation | TMSCF₃, KF, DMF, 0°C | 78 | – |

| Reductive Amination | NaBH₃CN, MeOH, 24h | 65 | 92 |

| Hydrochloride Formation | HCl gas, Et₂O | 95 | – |

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation of α,β-unsaturated enamides offers a stereoselective route to the target amine. Chiral phosphine ligands, such as (R)-BINAP, facilitate enantioselective reduction.

Procedure :

- Enamide Synthesis : 2,2-Dimethyl-3-trifluoromethylpropenamide is prepared via condensation of the corresponding acid chloride with (S)-phenethylamine.

- Hydrogenation : The enamide is hydrogenated under 50 psi H₂ in the presence of [Rh(COD)((R)-BINAP)]OTf catalyst at 25°C.

- Acid Hydrolysis : The resulting amide is hydrolyzed with HCl to yield the hydrochloride salt.

Example Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Reaction Time | 12h |

| Yield | 88% |

| ee | 98% |

Chiral Resolution of Racemic Amines

Industrial-scale synthesis often employs kinetic resolution using chiral acids or enzymatic methods.

Procedure :

- Racemic Amine Synthesis : The amine is synthesized via nucleophilic substitution of 2,2-dimethyl-3-trifluoromethylpropyl bromide with ammonia.

- Resolution with Tartaric Acid : The racemate is treated with (R,R)-tartaric acid in ethanol, yielding diastereomeric salts separable by fractional crystallization.

- Salt Conversion : The resolved (S)-amine-tartrate salt is treated with NaOH to liberate the free amine, followed by HCl precipitation.

Example Data :

| Resolution Agent | Solvent | ee (%) | Recovery (%) |

|---|---|---|---|

| (R,R)-Tartaric Acid | Ethanol | 99 | 45 |

| Lipase PS-IM | Isooctane | 95 | 38 |

Industrial-Scale Considerations

Solvent and Catalyst Selection

Dimethylsulfoxide (DMSO) and sulfolane are preferred solvents for nucleophilic substitutions due to their high polarity and ability to stabilize transition states. Catalytic systems employing palladium on carbon (Pd/C) or rhodium complexes are optimal for hydrogenation steps, offering recyclability and high turnover numbers.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR : δ 1.20 (s, 6H, CH₃), 2.80 (q, 1H, CH), 3.10 (d, 2H, NH₂), 7.45 (br s, 2H, HCl salt).

- HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (S-enantiomer).

- Melting Point : 154–156°C (decomposition).

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The free amine (generated in situ via deprotonation) participates in nucleophilic substitutions due to its lone electron pair on nitrogen. Key examples include:

-

Mechanism : Deprotonation by a base (e.g., NaOH) generates the free amine, which attacks electrophilic carbons in alkyl/aryl halides via SN2 pathways. Steric hindrance from the 2,2-dimethyl group slows reactivity compared to less hindered amines.

Acylation and Carbamate Formation

The amine reacts with acylating agents to form amides or carbamates:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl derivative | 89% | |

| Carbamate Synthesis | Phosgene, ROH, 40°C | Carbamate-protected amine | 75% |

-

Steric Effects : The bulky trifluoromethyl group reduces reaction rates in acylation compared to primary amines.

Condensation Reactions

The compound forms imines or enamines via condensation with carbonyl compounds:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Imine Formation | Benzaldehyde, MgSO₄, toluene, reflux | Imine with aromatic substituent | 68% | |

| Enamine Synthesis | Cyclohexanone, p-TsOH, Dean-Stark trap | Cyclic enamine | 55% |

-

Kinetics : Reactions proceed faster in anhydrous solvents due to the hygroscopic nature of intermediates.

Michael Addition

The amine acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyls:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl acrylate | THF, 25°C, 6h | β-Amino ester | 73% | |

| Chalcone | DMF, 50°C, 12h | 1,5-Diketone adduct | 61% |

-

Regioselectivity : The trifluoromethyl group directs addition to the β-position due to electronic effects.

Salt Metathesis

The hydrochloride salt undergoes anion exchange in polar aprotic solvents:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KPF₆ | MeCN, RT, 2h | Hexafluorophosphate salt | 95% | |

| NaBArF₄ | DCM, 0°C, 1h | Tetrakis(3,5-trifluoromethylphenyl)borate | 88% |

Oxidation Reactions

Tertiary amines are generally resistant to oxidation, but strong oxidants yield N-oxides:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C→RT, 4h | N-Oxide | 32% | |

| H₂O₂, WO₃ | EtOH, 60°C, 8h | N-Oxide (racemic) | 28% |

Complexation with Metals

The amine coordinates to transition metals, enabling catalytic applications:

| Metal Salt | Conditions | Complex | Stability | References |

|---|---|---|---|---|

| Cu(I)Cl | MeCN, Ar, 25°C | [Cu(NH(CH₂C(CF₃)(CH₃)₂))₂]Cl | Moderate | |

| Pd(OAc)₂ | DMF, 80°C | Pd(II)-amine complex | High |

-

Ligand Properties : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing low-oxidation-state metals .

Key Structural and Mechanistic Insights:

-

Steric Effects : The 2,2-dimethyl and trifluoromethyl groups create significant steric bulk, slowing reactions requiring planar transition states (e.g., SN2).

-

Electronic Effects : The electron-withdrawing CF₃ group reduces nitrogen’s nucleophilicity but stabilizes adjacent carbocations in elimination pathways.

-

Chirality Retention : Asymmetric synthesis protocols preserve the (S)-configuration in >95% ee during alkylation and acylation.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications.

Biology

- Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme mechanisms. Its ability to interact with biological targets makes it valuable for understanding metabolic pathways.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess therapeutic effects against certain medical conditions. It has been explored for its role in inhibiting specific proteins related to cancer cell growth, particularly Bcl-2 and Bcl-xL inhibitors .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals, enhancing the efficiency of chemical processes.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in various synthetic pathways |

| Biology | Biochemical probe | Investigated for enzyme interaction studies |

| Medicine | Therapeutic potential | Explored as an inhibitor of cancer-related proteins |

| Industry | Specialty chemicals production | Enhances efficiency in pharmaceutical synthesis |

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound as an inhibitor of Bcl-2/Bcl-xL proteins. The compound demonstrated potent inhibition in small-cell lung cancer cell lines with IC50 values indicating strong activity against tumor growth:

- Cell Line Tested : H1417 and H146

- IC50 Values : 151 nM (H1417), 98 nM (H146)

These findings suggest that the compound could be a lead candidate for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Hydrochloride Salts

Key Differences and Implications

a) Steric and Electronic Effects

- The trifluoromethyl group in the target compound increases electron-withdrawing effects and steric bulk compared to dopamine’s hydroxyl groups. This reduces metabolic oxidation but may limit blood-brain barrier penetration relative to dopamine .

- Compared to (2S)-2,5-Diaminopentanamide dihydrochloride, the dimethyl and trifluoromethyl groups in the target compound enhance hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

b) Pharmacological Utility

Physicochemical Properties (Inferred from Analogues)

Actividad Biológica

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Structural Characteristics

The compound features a trifluoromethyl group, which enhances its stability and binding affinity to various biological targets. This structural modification is crucial for its pharmacological effects, making it a valuable candidate in drug design and development.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within biochemical pathways, influencing cellular processes. The trifluoromethyl substituent plays a pivotal role in enhancing the compound's bioavailability and efficacy.

Enzyme Interaction Studies

Research indicates that this compound has been investigated as a biochemical probe for studying enzyme mechanisms. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating various medical conditions .

Pharmacological Effects

The compound has shown promise in several pharmacological contexts:

- Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties. The presence of the trifluoromethyl group is associated with enhanced activity against specific pathogens .

- Phospholipidosis : The compound's interaction with lysosomal phospholipase A2 has been studied, revealing its potential to predict drug-induced phospholipidosis—a pathological condition characterized by the accumulation of phospholipids within lysosomes .

Table 1: Summary of Biological Activities

Case Study: Antichlamydial Activity

In a study focused on developing new drugs targeting Chlamydia, derivatives of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine were synthesized. These compounds demonstrated selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial efficacy. The study utilized immunofluorescence assays to assess the impact on chlamydial inclusions in infected cells, confirming the compound's potential as a lead candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using trifluoromethyl precursors. For example, reacting 2,2-dimethylpropylamine derivatives with trifluoromethylating agents (e.g., CF₃I) in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by hydrochloride salt formation via HCl gas bubbling . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of triethylamine (Et₃N) to neutralize by-products like HCl .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry (S-configuration) and detect impurities via ¹H/¹³C NMR, comparing shifts with computational models (e.g., PubChem data for analogous compounds) .

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve enantiomers if present .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before segregating into halogenated solvent containers for professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent solvent (e.g., deuterated DMSO vs. CDCl₃) and temperature during NMR analysis, as these factors influence chemical shifts .

- Impurity Profiling : Use LC-MS to identify trace by-products (e.g., unreacted intermediates) that may cause spectral discrepancies .

- Collaborative Validation : Cross-validate data with independent labs using standardized protocols (e.g., Ph. Eur. heavy metal limits <20 μg/g) .

Q. What strategies are effective for maintaining enantiomeric purity during synthesis and storage?

- Methodological Answer :

- Chiral Resolutions : Employ chiral auxiliaries (e.g., (R)-BINOL) during synthesis or use chiral stationary phases in preparative HPLC to isolate the (S)-enantiomer .

- Storage Conditions : Store the hydrochloride salt in airtight, amber vials at -20°C under nitrogen to prevent racemization or hygroscopic degradation .

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., serotonin receptors), guided by structural analogs in PubChem .

- In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement) using HEK-293 cells expressing recombinant receptors to quantify IC₅₀ values .

Q. What experimental designs are optimal for stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation via UPLC-MS and quantify stable isoforms .

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–300°C) to determine decomposition thresholds and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.